2-amino-5-({[(tert-butoxy)carbonyl]amino}methyl)benzoic acid
CAS No.: 1135009-36-7
Cat. No.: VC11528211
Molecular Formula: C13H18N2O4
Molecular Weight: 266.29 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1135009-36-7 |
|---|---|
| Molecular Formula | C13H18N2O4 |
| Molecular Weight | 266.29 g/mol |
| IUPAC Name | 2-amino-5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoic acid |
| Standard InChI | InChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)15-7-8-4-5-10(14)9(6-8)11(16)17/h4-6H,7,14H2,1-3H3,(H,15,18)(H,16,17) |
| Standard InChI Key | UOMMXQUETNKYCM-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NCC1=CC(=C(C=C1)N)C(=O)O |
Introduction
2-Amino-5-({[(tert-butoxy)carbonyl]amino}methyl)benzoic acid is an organic compound with a molecular formula of C13H18N2O4. It is a derivative of benzoic acid, featuring a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amino groups. This compound is of interest in various chemical and pharmaceutical applications due to its unique structural features.
Key Identifiers:
-
CAS Number: 1135009-36-7
-
PubChem CID: 66697138
-
InChI Key: UOMMXQUETNKYCM-UHFFFAOYSA-N
Synthesis and Applications
The synthesis of 2-amino-5-({[(tert-butoxy)carbonyl]amino}methyl)benzoic acid typically involves the protection of an amino group with a Boc group, followed by the introduction of the aminomethyl moiety. This compound can be used as an intermediate in the synthesis of pharmaceuticals or other organic compounds where the Boc group serves as a temporary protector of the amino functionality.
Synthesis Overview:
-
Starting Materials: Benzoic acid derivatives with appropriate functional groups.
-
Reaction Conditions: Typically involve protection reactions using di-tert-butyl dicarbonate (Boc2O) and subsequent amination reactions.
Safety and Handling
Handling of 2-amino-5-({[(tert-butoxy)carbonyl]amino}methyl)benzoic acid requires standard laboratory precautions due to its potential irritant properties. It is advisable to consult a Safety Data Sheet (SDS) for detailed safety information.
Safety Precautions:
-
Personal Protective Equipment (PPE): Gloves, goggles, and lab coat.
-
Storage Conditions: Cool, dry place away from incompatible substances.
Future Research Directions:
-
Pharmaceutical Applications: Exploration of its role in drug synthesis and development.
-
Synthetic Methodologies: Optimization of synthesis routes for improved yield and purity.
Given the limited availability of detailed research findings specifically on this compound, further studies are needed to fully explore its potential applications and properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume